2-Cyclopentyl-2-fluoroacetamide

Description

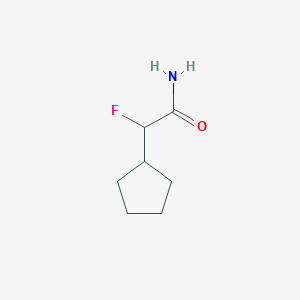

2-Cyclopentyl-2-fluoroacetamide is a fluorinated acetamide derivative characterized by a cyclopentyl group attached to the alpha carbon of the acetamide backbone and a fluorine atom at the same position.

Properties

IUPAC Name |

2-cyclopentyl-2-fluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVHGTADJHGZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-fluoroacetamide typically involves the alkylation of fluoroacetamide with cyclopentyl halides. One common method includes the reaction of fluoroacetamide with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-fluoroacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines and thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to amines or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted amides or thiol derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Cyclopentyl-2-fluoroacetamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Biological Studies: Used as a probe to study enzyme-substrate interactions and metabolic pathways.

Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules and as a solvent in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-fluoroacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by mimicking natural substrates, thereby disrupting essential metabolic processes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Fluoroacetamide

- 2-Fluoroacetamide (Compound 1081): Structure: Lacks the cyclopentyl group; fluorine is directly attached to the alpha carbon of acetamide. Properties: Known for high toxicity (e.g., inhibition of aconitase in the Krebs cycle) .

Cyclopentyl-Containing Organophosphorus Compounds

- Key Difference: The phosphonofluoridate functional group is highly reactive, unlike the acetamide group in 2-cyclopentyl-2-fluoroacetamide. This reactivity may confer neurotoxic properties (e.g., acetylcholinesterase inhibition), whereas the acetamide group likely offers greater metabolic stability.

- 2-Cyclohexylethyl Ethylphosphonofluoridoate (CAS RN 959093-03-9): Structure: Contains a cyclohexyl group instead of cyclopentyl, paired with an ethylphosphonofluoridate moiety (C10H20FO2P) .

Aromatic vs. Aliphatic Fluorinated Compounds

- Benzilic Acid (CAS RN 76-93-7): Structure: Diphenyl-substituted hydroxyacetic acid (C14H12O3) . This structural divergence may influence solubility and biological target specificity.

Data Table: Structural and Functional Comparison

Research Implications

- Toxicity Profile : The cyclopentyl group in this compound may mitigate the acute toxicity seen in 2-fluoroacetamide by reducing cellular uptake or altering metabolic pathways .

- Synthetic Utility: The acetamide functional group offers stability advantages over phosphonofluoridates, making it suitable for prolonged applications .

- Environmental Impact : Increased lipophilicity from the cyclopentyl group could enhance environmental persistence, necessitating biodegradation studies.

Biological Activity

2-Cyclopentyl-2-fluoroacetamide is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group and a fluorinated acetamide moiety, which contribute to its lipophilicity and stability. The presence of fluorine can enhance the compound's interaction with biological targets compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can lead to alterations in enzyme activity, influencing various biochemical pathways. The compound's mechanism is not yet fully elucidated, but it is believed to involve:

- Binding to Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, potentially affecting metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, leading to downstream signaling changes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. For instance, compounds with halogen substitutions have shown enhanced antibacterial activities against gram-positive bacteria and mycobacterial strains.

| Compound Type | Activity | Reference |

|---|---|---|

| 4-chlorocinnamanilides | Effective against Staphylococcus aureus | |

| 3,4-dichlorocinnamanilides | Broader spectrum; effective against MRSA |

These findings suggest that the introduction of fluorine in compounds similar to this compound could enhance their antimicrobial properties.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds on cancer cell lines. The results indicated that while some derivatives exhibited significant antibacterial activity, they also showed varying levels of cytotoxic effects on primary mammalian cells.

Case Studies and Research Findings

- Antiviral Activity : In a study focused on the antiviral properties of compounds structurally related to this compound, several derivatives were evaluated for their effectiveness against viral infections, including SARS-CoV-2. The findings indicated that certain compounds demonstrated promising antiviral activity comparable to established antiviral drugs .

- Pharmacokinetic Properties : Research has also highlighted the pharmacokinetic advantages of fluorinated compounds, suggesting that they may exhibit improved bioavailability and metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for developing effective therapeutic agents .

Summary of Findings

The biological activity of this compound is characterized by its potential antimicrobial and antiviral properties, influenced by its chemical structure. Ongoing research continues to explore its mechanisms of action and therapeutic applications, particularly in the context of drug development for infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.